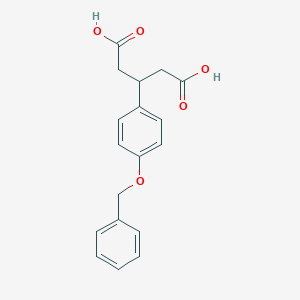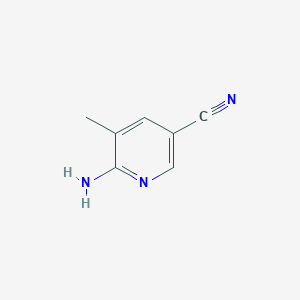
(R)-1-(2,4,6-Triisopropylphenyl)ethanol
Overview
Description
(R)-1-(2,4,6-Triisopropylphenyl)ethanol, also known as TRIPE, is a synthetic compound with a wide range of applications in the field of organic chemistry. It is a chiral molecule, meaning that it has two enantiomers, (R)- and (S)-TRIPE, which differ in their physical properties and chemical reactivity. TRIPE is of particular interest in the field of organic synthesis due to its ability to form a variety of compounds with different properties.
Scientific Research Applications
Biocatalytic Preparation : A study by Chen, Xia, Liu, and Wang (2019) reported an efficient biocatalytic process for producing optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. They used recombinant Escherichia coli cells for asymmetric reduction with excellent enantioselectivity, highlighting the potential application in pharmaceuticals (Chen et al., 2019).
Synthesis for Pharmaceutical Intermediates : Ni, Zhang, and Sun (2012) described an efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the synthesis of beta-adrenoceptor receptor agonists. They used Candida ontarioensis cells for asymmetric reduction, achieving high yield and enantiomeric purity (Ni, Zhang, & Sun, 2012).
Chemoenzymatic Synthesis : Hara et al. (2013) explored the lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. This study demonstrates the utility of enzymatic methods in the synthesis of chiral alcohols, including derivatives of (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Hara et al., 2013).
Oxidizing Properties : Oba, Okada, Nishiyama, Shimada, and Andō (2008) synthesized and characterized bis(2,4,6-triisopropylphenyl) tellurone, an effective oxidizing agent capable of converting alcohols into carbonyl compounds under mild conditions. This research contributes to understanding the chemical properties and potential applications of compounds related to this compound (Oba et al., 2008).
Asymmetric Synthesis Using Microbial Cells : Hamada et al. (2001) achieved the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol using an acetone powder of Geotrichum candidum, demonstrating a high yield and enantiomeric excess. This method provides an efficient approach for producing chiral intermediates for pharmaceuticals (Hamada et al., 2001).
Mechanism of Action
Target of Action
The primary target of ®-1-(2,4,6-Triisopropylphenyl)ethanol is the formation of active five-membered phosphane/borane frustrated Lewis pair ring systems .
Mode of Action
The compound interacts with its targets through a series of anti-Markovnikov and Markovnikov hydroboration reactions . The in situ generated compound dimerizes to give a specific product under kinetic control and a dimer pair under thermodynamic control .
Biochemical Pathways
The affected biochemical pathways involve the generation of a reactive five-membered frustrated P/B Lewis pair . This pair undergoes addition reactions to various organic π-reagents .
Result of Action
The result of the compound’s action is the formation of zwitterionic heteronorbornene or -norbornadiene type products, with the liberation of ethylene .
Properties
IUPAC Name |
(1R)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPQIIFUMKNLF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


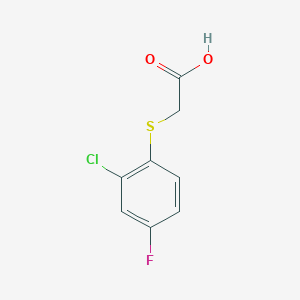
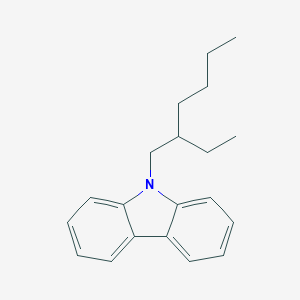
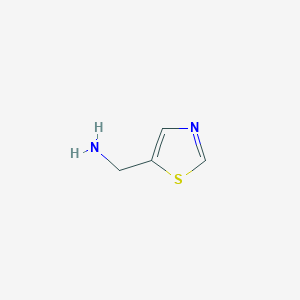

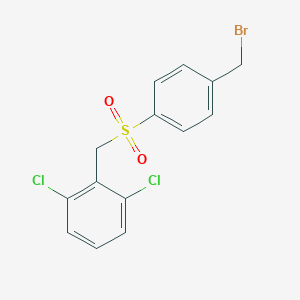

![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)
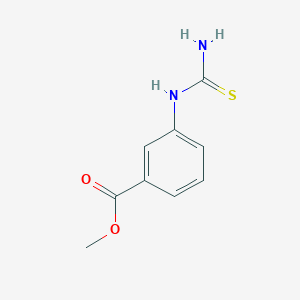

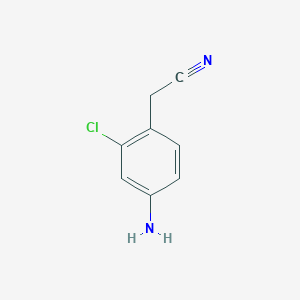
![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

